molecular formula C15H19N5O2S B5518331 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

Cat. No. B5518331
M. Wt: 333.4 g/mol
InChI Key: CCIVHCFPMXROCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine often involves multi-step chemical processes. For instance, Kumar et al. (2004) described the synthesis of a related compound through a five-step process starting from 4-OTBDPS-propiophenone, achieving a 30% overall yield and subsequent radiochemical modifications for potential imaging agent applications (Kumar et al., 2004). Another approach by Elavarasan et al. (2014) involved the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile, highlighting the synthesis of novel tetrazole substituted piperidine derivatives (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family, including 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine, is often analyzed through crystallography and computational methods. Kumara et al. (2017) conducted single crystal X-ray diffraction studies alongside computational density functional theory (DFT) calculations to understand the reactive sites for electrophilic and nucleophilic nature of molecules, revealing significant intermolecular hydrogen bonds contributing to crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine and its derivatives can vary widely, including nucleophilic substitutions and reactions with various organic and inorganic reagents. Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, offering insights into the chemical versatility of related structures (Katoch-Rouse & Horti, 2003).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological targets via hydrogen bonding, ionic interactions, or pi stacking .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it might have interesting biological activity .

properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-22-13-7-5-12(6-8-13)20-15(16-17-18-20)23-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVHCFPMXROCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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